molecular formula C19H14FN3 B292584 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile

2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile

Cat. No. B292584
M. Wt: 303.3 g/mol
InChI Key: QSMNVJIVKOCRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile, also known as FMePyPy, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory cytokines and modulating the immune response. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile has been shown to have a range of biochemical and physiological effects. Studies have reported that it can reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. It has also been reported to have anti-bacterial properties and may be effective against drug-resistant bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile is its potential applications in medicinal chemistry. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile can be challenging, and the compound may be expensive to produce in large quantities.

Future Directions

There are several future directions for the research and development of 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile. One area of interest is the development of new drugs that incorporate 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile as a key component. Studies have shown that 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile has potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another area of interest is the further investigation of the mechanism of action of 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile. Understanding how the compound works at the molecular level could lead to the development of more effective drugs. Finally, more research is needed to fully understand the advantages and limitations of 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile in lab experiments. This could involve investigating its potential side effects and developing new synthesis methods to make the compound more accessible.

Synthesis Methods

2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile has been synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with 4-methylphenylacetonitrile to form 4-fluoro-α-(4-methylphenyl)-N-benzylidenebenzeneacetamide, which is then reacted with malononitrile and ammonium acetate to form 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylacetonitrile in the presence of ammonium acetate and ethanol to form 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile. Both methods have been reported to yield 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile with high purity and yield.

Scientific Research Applications

2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that 2-Amino-6-(4-fluorophenyl)-4-(4-methylphenyl)nicotinonitrile exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C19H14FN3

Molecular Weight

303.3 g/mol

IUPAC Name

2-amino-6-(4-fluorophenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H14FN3/c1-12-2-4-13(5-3-12)16-10-18(23-19(22)17(16)11-21)14-6-8-15(20)9-7-14/h2-10H,1H3,(H2,22,23)

InChI Key

QSMNVJIVKOCRJQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F

Origin of Product

United States

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